molecular formula C17H24N4O6S2 B2568232 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034402-83-8

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No. B2568232
CAS RN: 2034402-83-8
M. Wt: 444.52
InChI Key: WJBRTZUBIJVKPR-UHFFFAOYSA-N
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Description

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H24N4O6S2 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cycloaddition Reactions

Cycloaddition reactions of diazoalkanes with sulfonyl-activated double bonds demonstrate the versatility of sulfonyl compounds in synthetic chemistry. These reactions afford pyrazolines and cyclopropanes, highlighting the potential for generating diverse chemical structures from sulfonyl-based reagents (Cruz et al., 2009), (Helder et al., 1973).

2. Synthesis of Heterocyclic Compounds

Sulfonyl compounds are precursors in the synthesis of heterocyclic compounds. The manipulation of sulfonyl groups facilitates the construction of complex structures, such as 1,4-diazepines and pyrazoles, which are of significant interest in medicinal chemistry and materials science (Banfi et al., 2007), (Yoshimatsu et al., 1997).

3. Inhibitory Activities on Enzymes

Novel sulfonyl pyrazoline derivatives have been synthesized and investigated for their inhibitory effects on carbonic anhydrase isoenzymes and acetylcholinesterase. These compounds show significant potential as therapeutic agents due to their high inhibition constants, indicating the relevance of sulfonyl and pyrazoline moieties in the design of enzyme inhibitors (Kucukoglu et al., 2016).

4. Greener Synthesis Methods

The development of greener synthesis methods for heterocycles like pyrazoles and diazepines highlights the importance of sulfonyl compounds in sustainable chemistry. These methods emphasize the use of water as a solvent and room-temperature conditions, reducing the environmental impact of chemical syntheses (Polshettiwar & Varma, 2008).

5. Steric Effects in Alkylation Reactions

The steric effects of sulfonyl groups in alkylation reactions, particularly in the synthesis of coumarins, provide insights into the influence of these groups on reaction outcomes. This understanding is crucial for designing selective alkylation reactions and controlling the synthesis of target molecules (Clinging et al., 1970).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O6S2/c1-19-13-15(12-18-19)29(24,25)21-8-4-7-20(9-10-21)28(22,23)14-5-6-16(26-2)17(11-14)27-3/h5-6,11-13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBRTZUBIJVKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3,4-dimethoxyphenyl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

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